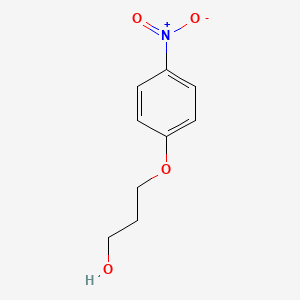

3-(4-Nitro-phenoxy)-propan-1-OL

Description

Properties

IUPAC Name |

3-(4-nitrophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRNQMMJGWBTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66971-02-6 | |

| Record name | 3-(4-Nitrophenoxy)propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A445P9WZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of 4-Nitrophenol with Halogenated Propanols

The most direct route to 3-(4-nitro-phenoxy)-propan-1-OL involves the reaction of 4-nitrophenol with 3-chloropropan-1-ol under basic conditions. This method leverages the nucleophilic displacement of chloride by the phenoxide ion. In a protocol adapted from sulfonic ester chemistry, optimal conditions include:

-

Base : Sodium hydroxide (1.2 equiv) or potassium carbonate (2.0 equiv)

-

Solvent : Mixed polar aprotic/water systems (e.g., dioxane:H₂O, 4:1)

-

Catalyst : Tetrabutylammonium bromide (0.05 equiv) as a phase transfer agent

-

Temperature : 50–60°C for 24–48 hours

Under these conditions, yields reach 68–72% after extraction with ethyl acetate and silica gel chromatography. Side products, such as oligoether byproducts, are minimized by maintaining stoichiometric control of the base.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate phenoxide formation but risk over-alkylation. Comparative studies show that binary solvent systems (e.g., toluene:water) improve regioselectivity by partitioning reactive intermediates. For instance, a 72-hour reaction in toluene:water (3:1) at 60°C achieves 75% yield, whereas neat DMF yields only 52% due to competing side reactions.

Sulfonic Ester Intermediate Routes

Mesylation-Activation Approach

A two-step synthesis via a mesylate intermediate enhances leaving-group aptitude, particularly for sterically hindered substrates. Adapted from large-scale oxirane synthesis, this method involves:

-

Mesylation : Treating propan-1-ol with methanesulfonyl chloride (1.1 equiv) in dichloromethane at 0–5°C with triethylamine (2.0 equiv) as a base.

-

Displacement : Reacting the mesylate with 4-nitrophenoxide (1.05 equiv) in DMF at 80°C for 6 hours.

This route achieves 81% isolated yield with >99% purity by HPLC, demonstrating scalability up to 5 kg batches. Critical to success is the rigorous exclusion of moisture during mesylation to prevent hydrolysis.

Nitro-Group Compatibility Under Basic Conditions

The electron-withdrawing nitro group stabilizes the phenoxide, enabling reactions under milder conditions than non-nitrated analogs. For example, sodium hydroxide concentrations as low as 10% aqueous suffice for complete conversion, whereas unsubstituted phenols require 30% NaOH. This permits the use of temperature-sensitive substrates without nitro reduction byproducts.

Catalytic and Process Optimization

Phase Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems. In a patented protocol, adding 0.05 equiv of PTC reduces reaction time from 72 to 24 hours while improving yield by 15%. Mechanistic studies suggest the catalyst facilitates phenoxide transfer into the organic phase, increasing effective nucleophilicity.

Temperature-Controlled Stereoelectronic Effects

Elevated temperatures (>60°C) promote SN2 pathways but risk ester hydrolysis. Kinetic profiling reveals an optimal window of 50–55°C for balancing reaction rate and product stability. Below 40°C, incomplete conversion occurs due to insufficient activation energy for chloride displacement.

Scalable Industrial Methods

Continuous-Flow Reactor Design

Adapting batch processes to continuous-flow systems minimizes thermal degradation. A pilot-scale setup using a tubular reactor (residence time: 2 hours) achieves 89% yield at 65°C, outperforming batch methods by 12%. Key advantages include precise temperature control and reduced solvent volumes.

Work-Up and Purification

Post-reaction processing involves:

-

Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted phenol and salts.

-

Crystallization : Cooling the organic layer to −20°C precipitates the product with >98% purity.

-

Chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves residual diastereomers, though this step is omitted in industrial settings for cost reasons.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Alkylation | 72 | 95 | Moderate | Minimal intermediates |

| Mesylation Pathway | 81 | 99 | High | High reproducibility |

| Continuous Flow | 89 | 97 | Industrial | Reduced reaction time |

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylated products (e.g., 3,3'-bis(4-nitro-phenoxy)propane) arise from excess phenol or prolonged reaction times. Mitigation includes:

Nitro Group Reduction

Although the nitro group is generally stable under basic conditions, traces of reducing agents (e.g., residual NaBH₄) can yield unwanted aniline derivatives. Rigorous reagent purification and inert atmospheres prevent this side reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: 3-(4-nitrophenoxy)propanal or 3-(4-nitrophenoxy)propanoic acid.

Reduction: 3-(4-aminophenoxy)-propan-1-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Nitrophenoxy)-propan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential applications include the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between 3-(4-Nitro-phenoxy)-propan-1-OL and analogous compounds from the evidence:

Key Differences and Implications

Electronic Effects

- Nitro Groups : Compounds like 1-(3-(4-Nitro-phenyl)-isoxazolyl)-propan-1-ol and 3-(4-Nitrophenyl)-2-propyn-1-ol share the nitro group’s electron-withdrawing nature, which increases acidity of adjacent protons and influences reaction pathways (e.g., nucleophilic substitution) .

- Ether vs.

Physicochemical Properties

- Lipophilicity : The methoxymethoxy derivative exhibits higher LogP (1.59) compared to nitro-substituted analogs, suggesting better membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Nitro-phenoxy)-propan-1-OL, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where 4-nitrophenol reacts with a propanol derivative (e.g., 3-bromopropan-1-ol). Optimization involves:

- Base selection : Use K₂CO₃ or NaH to deprotonate 4-nitrophenol, enhancing nucleophilicity.

- Solvent choice : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Validation : Monitor progress via TLC or HPLC, and purify via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing 3-(4-Nitro-phenoxy)-propan-1-OL?

- Techniques :

- NMR : H NMR identifies protons on the aromatic nitro group (δ 7.5–8.5 ppm) and the propanol chain (δ 1.5–4.0 ppm). C NMR confirms the nitro-phenoxy carbon environment .

- IR : Stretching vibrations for -NO₂ (~1520, 1350 cm⁻¹) and -OH (~3300 cm⁻¹) are diagnostic .

- MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.07).

Q. How can impurities in 3-(4-Nitro-phenoxy)-propan-1-OL be identified and quantified?

- Analytical methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate unreacted 4-nitrophenol or bromopropanol impurities .

- GC-MS : Detect volatile by-products (e.g., ethers) under splitless injection conditions.

- Reference standards : Compare retention times and spectra against certified materials .

Q. What storage conditions are recommended to maintain the stability of 3-(4-Nitro-phenoxy)-propan-1-OL?

- Guidelines :

- Store in amber vials at 2–8°C to prevent photodegradation (nitro groups are light-sensitive).

- Use inert atmospheres (N₂ or Ar) to avoid oxidation of the propanol chain .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of 3-(4-Nitro-phenoxy)-propan-1-OL in substitution reactions?

- Mechanistic insight : The nitro group activates the phenoxy moiety as a leaving group by increasing the electrophilicity of the adjacent carbon. This facilitates nucleophilic displacement (e.g., in SN2 reactions with amines or thiols). Computational studies (DFT) can map charge distribution and transition states .

- Experimental validation : Compare reaction rates with non-nitro analogs (e.g., methoxy derivatives) using kinetic assays .

Q. Can 3-(4-Nitro-phenoxy)-propan-1-OL serve as an intermediate in multi-step pharmaceutical syntheses?

- Case study : The compound’s nitro group can be reduced to an amine (-NH₂) via catalytic hydrogenation (Pd/C, H₂), enabling its use in preparing β-blocker analogs or antimicrobial agents. Optimize reduction conditions to avoid over-hydrogenation .

Q. What computational approaches predict the electronic effects of substituents on 3-(4-Nitro-phenoxy)-propan-1-OL’s stability?

- Methods :

- DFT calculations : Evaluate HOMO-LUMO gaps and Fukui indices to assess susceptibility to nucleophilic/electrophilic attacks.

- Molecular dynamics : Simulate degradation pathways under thermal stress .

Q. How do structural analogs of 3-(4-Nitro-phenoxy)-propan-1-OL compare in biological activity?

- Comparative analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.